molecular formula C6H10N4S B1343121 1-(1,3,4-Thiadiazol-2-YL)piperazine CAS No. 72396-58-8

1-(1,3,4-Thiadiazol-2-YL)piperazine

Cat. No. B1343121
CAS RN: 72396-58-8
M. Wt: 170.24 g/mol
InChI Key: VGAQTZHPPPUQOM-UHFFFAOYSA-N
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Description

The compound 1-(1,3,4-Thiadiazol-2-yl)piperazine is a versatile chemical scaffold that has been extensively studied due to its potential biological activities. Research has shown that derivatives of this compound exhibit significant antimicrobial properties against various strains of bacteria and fungi, as well as antileishmanial and antibacterial activities . The presence of the 1,3,4-thiadiazole moiety in conjunction with the piperazine ring is a common structural feature in these studies, which

Scientific Research Applications

Synthesis and Biological Activities

1-(1,3,4-Thiadiazol-2-yl)piperazine and its derivatives have been synthesized and evaluated for various biological activities. For instance, novel 1,3,4-thiadiazole amide compounds containing piperazine demonstrated inhibitory effects on plant pathogens and certain antiviral activity against tobacco mosaic virus (Xia, 2015). Similarly, derivatives have shown moderate antibacterial activity towards Bacillus subtilis and Escherichia coli (Deshmukh et al., 2017).

Antimicrobial Properties

Several studies have focused on the antimicrobial properties of 1-(1,3,4-Thiadiazol-2-yl)piperazine derivatives. Compounds containing this moiety have been reported to exhibit significant antibacterial activity, particularly against Gram-negative strains such as E. coli (Omar et al., 2022). Additionally, the synthesis and screening of these compounds for antimicrobial activity have led to the identification of potential enoyl-ACP reductase inhibitors, which could play a role in addressing antibiotic resistance.

Anticancer and Antileishmanial Activities

The compound and its derivatives have also been explored for their potential anticancer and antileishmanial activities. For example, certain 1,3,4-thiadiazole derivatives exhibited strong leishmanicidal activity, outperforming standard treatments in some cases (Foroumadi et al., 2005). Furthermore, derivatives have been synthesized and evaluated for their in vivo anticonvulsant activity, showing promise as therapeutic agents (Harish et al., 2014).

Surface and Physico-Chemical Properties

The synthesis of novel scaffolds based on thiadiazole and their evaluation for microbiological activities has been reported. These studies have not only provided insights into the biological applications but also explored the surface and physico-chemical properties, including biodegradability, of the synthesized compounds (Abdelmajeid et al., 2017).

Future Directions

The future directions for the study of 1-(1,3,4-Thiadiazol-2-YL)piperazine are promising. For instance, targeting EGFR and HER-2 is an essential direction for cancer treatment . Furthermore, the development of new PPO inhibitors is a continuation of the research work on this compound .

properties

IUPAC Name

2-piperazin-1-yl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4S/c1-3-10(4-2-7-1)6-9-8-5-11-6/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGAQTZHPPPUQOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10603925
Record name 1-(1,3,4-Thiadiazol-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3,4-Thiadiazol-2-YL)piperazine

CAS RN

72396-58-8
Record name 1-(1,3,4-Thiadiazol-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The starting 1-(1,3,4-thiadiazol-2-yl)-piperazine was prepared by hydrolyzing with alcoholic potassium hydroxide the crude formyl derivative, itself prepared by condensing 1-formyl piperazine with 2-bromo-1,3,4-thiadiazole melting at 74° C. (Goerdeler and al., Ber 89 1534 (1956)).
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